Ethyl 6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylate
Description
Ethyl 6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylate is a heterocyclic compound featuring a fused pyrazole-pyrimidine core with a methyl group at position 6 and an ethyl ester at position 2. Its molecular formula is C₁₁H₁₂N₂O₂, with a molecular weight of 204.23 g/mol . This compound serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and antitumor agents. Its structure allows for strategic modifications to optimize pharmacokinetic and pharmacodynamic properties.
Properties
IUPAC Name |
ethyl 6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-3-15-10(14)8-4-9-11-5-7(2)6-13(9)12-8/h4-6H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSMJARRDNQKOGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN2C=C(C=NC2=C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylate typically involves a multi-step process. One common method starts with the preparation of 2,6-dibromopyrazolo[1,5-a]pyrimidine, which undergoes regio-controlled Sonogashira-type coupling with terminal alkynes.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions: Ethyl 6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrazolo[1,5-a]pyrimidine core.
Substitution: Substitution reactions, particularly at the C2 and C6 positions, are common.
Common Reagents and Conditions:
Sonogashira Coupling: Utilizes palladium catalysts and copper co-catalysts in the presence of a base.
Suzuki–Miyaura Coupling: Involves palladium catalysts and boronic acids.
Buchwald–Hartwig Coupling: Employs palladium catalysts and amines.
Major Products: The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Medicinal Chemistry and Pharmacology
1.1. Phosphodiesterase Inhibition
One of the primary applications of ethyl 6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylate is as a phosphodiesterase (PDE) inhibitor. Research indicates that the 6-methyl substitution enhances the compound's potency against PDE2A, a target implicated in cognitive functions and neurodegenerative diseases. In structure-activity relationship (SAR) studies, it was found that methyl substitutions at the 6-position resulted in significant increases in PDE2A inhibitory activity—up to a 13-fold enhancement compared to non-substituted analogs .
Table 1: PDE2A Inhibition Potency of Various Substituted Pyrazolo[1,5-a]pyrimidines
| Compound | IC50 (nM) |
|---|---|
| This compound | 0.61 |
| Non-methylated analog | 7.8 |
| 5-Methyl substituted analog | 0.89 |
This data suggests that this compound may have therapeutic potential for treating cognitive impairments associated with PDE2A activity modulation.
Synthesis and Structural Insights
2.1. Synthetic Methods
The synthesis of this compound has been optimized to enhance yield and efficiency. The synthetic route typically involves the reaction of pyrazole derivatives with carboxylic acids under controlled conditions to yield high-purity products suitable for biological testing . The method allows for scalability, making it feasible for both laboratory and industrial production .
2.2. Structural Analysis
X-ray crystallography has provided insights into the binding interactions of this compound with PDE2A. The unoccupied hydrophobic space around the binding site suggests opportunities for further structural modifications to enhance potency and selectivity .
Case Studies and Experimental Findings
3.1. In Vivo Efficacy
In preclinical models assessing cognitive impairment, compounds derived from the pyrazolo[1,5-a]pyrimidine scaffold demonstrated significant improvements in memory and learning tasks when administered at optimal dosages . These findings correlate with the inhibition of PDE2A activity, supporting the compound's potential as a cognitive enhancer.
3.2. Safety and Toxicology
Toxicological assessments have shown that derivatives of this compound exhibit favorable safety profiles in animal studies. No significant adverse effects were noted at therapeutic doses, suggesting that this compound may be suitable for further clinical development .
Mechanism of Action
The mechanism of action of ethyl 6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, as an alpha-glucosidase inhibitor, it binds to the enzyme’s active site, preventing the breakdown of carbohydrates into glucose, thereby reducing postprandial blood glucose levels . Additionally, its anticancer activity is attributed to its ability to inhibit certain enzymes and pathways involved in cell proliferation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological and chemical properties of pyrazolo[1,5-a]pyrimidine derivatives are highly dependent on substituent type, position, and electronic effects. Below is a comparative analysis of Ethyl 6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylate with key analogues:
2.1 Substituent Type and Position
2.4 Physicochemical Properties
Biological Activity
Ethyl 6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylate is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antioxidant, antibacterial, and anticancer properties, along with relevant case studies and research findings.
1. Structure and Synthesis
This compound can be synthesized through various methods involving condensation reactions of aminopyrazoles with different electrophiles. The structural formula can be represented as follows:
2.1 Antioxidant Activity
Recent studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant antioxidant properties. For instance, a study indicated that certain derivatives showed high DPPH radical scavenging capabilities, with some compounds achieving an IC50 value comparable to ascorbic acid (IC50 = 13.53 μM) . this compound was highlighted for its potential in this area.
2.2 Antibacterial Activity
The antibacterial efficacy of pyrazolo[1,5-a]pyrimidine derivatives has been extensively studied. In particular, compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria. For example, one derivative exhibited a zone of inhibition (ZOI) of 23.0 ± 1.4 mm against Bacillus subtilis with a minimum inhibitory concentration (MIC) of 312 μM .
| Bacteria | ZOI (mm) | MIC (μM) | Reference |
|---|---|---|---|
| Bacillus subtilis | 23.0 ± 1.4 | 312 | |
| Staphylococcus aureus | TBD | TBD | |
| Escherichia coli | TBD | TBD | |
| Pseudomonas aeruginosa | TBD | TBD |
2.3 Anticancer Activity
The anticancer potential of this compound has been evaluated against various cancer cell lines, notably MCF-7 (human breast adenocarcinoma). The cytotoxicity was assessed using the MTT assay, revealing an IC50 value indicative of significant activity .
3. Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of pyrazolo[1,5-a]pyrimidine derivatives:
- A study synthesized various pyrazolo[1,5-a]pyrimidines and evaluated their antioxidant and antibacterial activities. The results indicated that structural modifications significantly influenced biological activity .
- Another research highlighted the role of these compounds as selective inhibitors for various enzymes involved in cancer progression and inflammation pathways .
4. Conclusion
This compound demonstrates promising biological activities across several domains including antioxidant, antibacterial, and anticancer effects. Ongoing research is critical to fully elucidate its potential therapeutic applications and mechanisms of action.
Q & A
Basic: What are the optimal synthetic routes for Ethyl 6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylate, and how can purity be ensured?
Methodological Answer:
The compound is typically synthesized via multi-step protocols. A common approach involves:
- Cyclization : Reacting 5-amino-3-substituted pyrazoles with α,β-unsaturated carbonyl compounds (e.g., ethyl 2,4-dioxopentanoate) under reflux in ethanol to form the pyrazolo[1,5-a]pyrimidine core .
- Esterification : Introducing the ethyl carboxylate group using ethanol and acid catalysts.
- Purification : Column chromatography (e.g., petroleum ether/ethyl acetate mixtures) and recrystallization (e.g., cyclohexane) yield high-purity crystals (>95%) .
Critical Considerations : Monitor reaction progress via TLC and optimize solvent polarity to avoid byproducts.
Advanced: How does regioselectivity in substitution reactions at the pyrimidine ring affect functionalization?
Methodological Answer:
Regioselectivity is influenced by electronic and steric factors. For example:
- Electron-Deficient Positions : The C5 and C7 positions are prone to nucleophilic substitution due to electron-withdrawing effects of the pyrimidine N-atoms. Bromination or chlorination at C6 (as in ) can direct further substitutions .
- Steric Hindrance : Methyl groups at C6 (as in the target compound) may hinder reactions at adjacent positions. Computational modeling (DFT) or NMR analysis of intermediate charge distribution can predict reactivity .
Case Study : Ethyl 5-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate ( ) undergoes Suzuki coupling at C5, while C7 remains inert due to steric shielding .
Advanced: How should researchers resolve contradictions in reported biological activity data for derivatives?
Methodological Answer:
Discrepancies often arise from:
- Assay Variability : Compare IC50 values under standardized conditions (e.g., cell lines, incubation time). For example, PI3Kδ inhibition ( ) requires kinase profiling assays with ATP concentration controls .
- Substituent Effects : Methyl vs. cyano groups at C6 ( vs. ) alter lipophilicity and target binding. Use QSAR models to correlate substituent Hammett constants (σ) with activity trends .
Validation : Replicate key studies with orthogonal assays (e.g., SPR for binding affinity, Western blotting for pathway inhibition).
Basic: What analytical techniques are critical for structural elucidation and purity assessment?
Methodological Answer:
- NMR : 1H/13C NMR identifies regiochemistry (e.g., distinguishing C5 vs. C7 methyl groups via coupling patterns) .
- Mass Spectrometry : HRMS confirms molecular weight and detects trace impurities (<0.5%) .
- XRD : Single-crystal X-ray diffraction (as in ) resolves absolute configuration and π-π stacking interactions in the solid state .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity, especially for intermediates prone to oxidation .
Advanced: How can researchers design derivatives for selective kinase inhibition (e.g., PI3Kδ)?
Methodological Answer:
- Scaffold Modification : Introduce substituents at C2 (e.g., benzimidazole in ) to enhance hydrophobic interactions with kinase pockets.
- Buchwald–Hartwig Coupling : Attach heteroaryl groups (e.g., morpholine) at C7 to improve solubility and selectivity .
- In Silico Docking : Use PyMOL or AutoDock to simulate binding poses. For example, the ethyl carboxylate at C2 in the target compound may hydrogen-bond with Lys779 in PI3Kδ .
Validation : Test analogs in kinase panels (≥50 kinases) to confirm selectivity.
Basic: What are the stability considerations for storage and handling?
Methodological Answer:
- Storage : Store at room temperature in amber vials under inert gas (N2/Ar) to prevent ester hydrolysis or oxidation. Desiccants (silica gel) mitigate moisture-induced degradation .
- Handling : Avoid prolonged exposure to light (UV-sensitive) and basic conditions (pH > 8) that may cleave the ester group .
Advanced: What strategies mitigate challenges in scaling up synthesis while maintaining yield?
Methodological Answer:
- Flow Chemistry : Continuous flow reactors improve heat/mass transfer for exothermic steps (e.g., cyclization) and reduce byproducts .
- Catalyst Optimization : Replace traditional catalysts (e.g., H2SO4) with immobilized enzymes or metal-organic frameworks (MOFs) to enhance recyclability .
- Process Analytics : Implement PAT (Process Analytical Technology) tools like inline FTIR to monitor intermediate formation in real time .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
